molecular formula C12H14ClNO3S B12113355 3-(Piperidin-1-ylsulfonyl)benzoyl chloride

3-(Piperidin-1-ylsulfonyl)benzoyl chloride

Cat. No.: B12113355
M. Wt: 287.76 g/mol
InChI Key: FLMOAOWNOBGTSM-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylsulfonyl)benzoyl chloride is an organic compound with the molecular formula C12H14ClNO3S. It is a derivative of benzoyl chloride, featuring a piperidine ring attached to a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylsulfonyl)benzoyl chloride typically involves the reaction of benzoyl chloride with piperidine in the presence of a sulfonylating agent. One common method includes the use of thionyl chloride (SOCl2) to facilitate the sulfonylation process . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylsulfonyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylsulfonyl)benzoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the electron-withdrawing sulfonyl and benzoyl groups, which enhance the electrophilic character of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-1-ylsulfonyl)benzoyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for targeted synthesis in medicinal and material chemistry .

Properties

Molecular Formula

C12H14ClNO3S

Molecular Weight

287.76 g/mol

IUPAC Name

3-piperidin-1-ylsulfonylbenzoyl chloride

InChI

InChI=1S/C12H14ClNO3S/c13-12(15)10-5-4-6-11(9-10)18(16,17)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2

InChI Key

FLMOAOWNOBGTSM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl

Origin of Product

United States

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